molecular formula C8H14O2 B15172882 (4R,5R)-4-ethyl-5-methyloxan-2-one CAS No. 917871-16-0

(4R,5R)-4-ethyl-5-methyloxan-2-one

Cat. No.: B15172882
CAS No.: 917871-16-0
M. Wt: 142.20 g/mol
InChI Key: UGQMXSOIUXPOFZ-NKWVEPMBSA-N
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Description

(4R,5R)-4-ethyl-5-methyloxan-2-one is a chiral lactone compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by its oxan-2-one ring, which is a six-membered ring containing an oxygen atom, and its specific stereochemistry at the 4 and 5 positions, which are substituted with ethyl and methyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-ethyl-5-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of hydroxy acids. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature and then subjected to distillation to remove by-products and purify the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can increase yield and purity. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-ethyl-5-methyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4 or 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.

Scientific Research Applications

(4R,5R)-4-ethyl-5-methyloxan-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (4R,5R)-4-ethyl-5-methyloxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include stereospecific interactions that are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4R,5R)-4-ethyl-5-methyloxan-2-one apart is its specific stereochemistry and the presence of the oxan-2-one ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a model compound in stereochemical studies.

Properties

CAS No.

917871-16-0

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(4R,5R)-4-ethyl-5-methyloxan-2-one

InChI

InChI=1S/C8H14O2/c1-3-7-4-8(9)10-5-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

UGQMXSOIUXPOFZ-NKWVEPMBSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)OC[C@@H]1C

Canonical SMILES

CCC1CC(=O)OCC1C

Origin of Product

United States

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